
2-Methylbut-3-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbut-3-ynoic acid is an organic compound with the molecular formula C5H6O2 It is a branched-chain alkyne carboxylic acid, characterized by the presence of a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylbut-3-ynoic acid can be synthesized through several methods. One common synthetic route involves the alkylation of propargyl bromide with isobutyraldehyde, followed by oxidation to form the desired acid. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes that involve the use of metal catalysts such as palladium or nickel. These catalysts facilitate the coupling reactions necessary to form the alkyne structure. The reaction conditions often involve elevated temperatures and pressures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbut-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like sodium amide (NaNH2) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methylbut-3-enoic acid or 2-methylbutanoic acid.
Reduction: Formation of 2-methylbut-2-enoic acid or 2-methylbutanoic acid.
Substitution: Formation of various substituted alkyne derivatives.
Aplicaciones Científicas De Investigación
2-Methylbut-3-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Methylbut-3-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and affect cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbut-3-enoic acid: Similar structure but with a double bond instead of a triple bond.
2-Methylbutanoic acid: Lacks the alkyne group, making it less reactive in certain chemical reactions.
3-Methylbut-2-enoic acid: Similar structure but with the double bond in a different position.
Uniqueness
2-Methylbut-3-ynoic acid is unique due to the presence of the alkyne group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Propiedades
Fórmula molecular |
C5H6O2 |
|---|---|
Peso molecular |
98.10 g/mol |
Nombre IUPAC |
2-methylbut-3-ynoic acid |
InChI |
InChI=1S/C5H6O2/c1-3-4(2)5(6)7/h1,4H,2H3,(H,6,7) |
Clave InChI |
XYSJPUFCXCNEJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



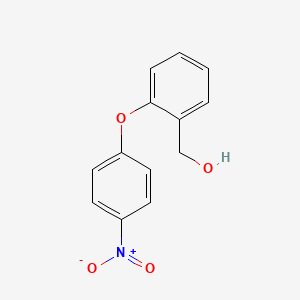

![2-Pyridinemethanol, 6-[(methylamino)methyl]-](/img/structure/B13034157.png)
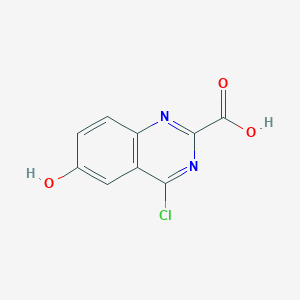
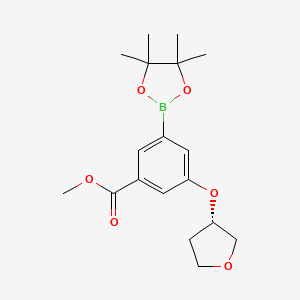
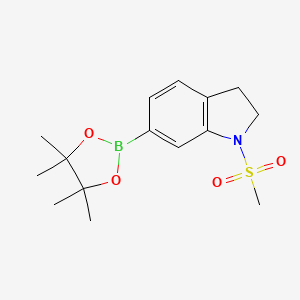
![(R)-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13034182.png)
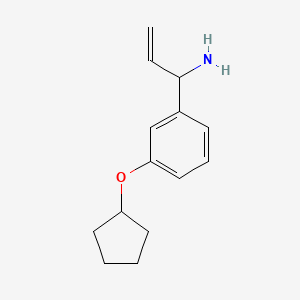

![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)
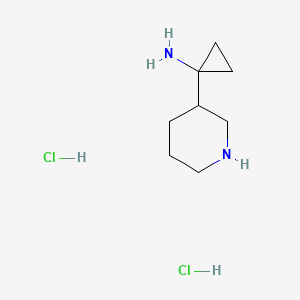

![2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)
